molecular formula C22H27NO4 B1669446 Corydaline CAS No. 518-69-4

Corydaline

Cat. No.: B1669446
CAS No.: 518-69-4
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Corydaline, an isoquinoline alkaloid isolated from Corydalis yanhusuo, primarily targets acetylcholinesterase . It also exhibits anti-allergic, antinociceptive, and gastric emptying activities . This compound has been found to have multiple targets for combating Listeria monocytogenes, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase, which is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . This interaction results in the modulation of gastrointestinal activity, suppression of nociception, and reduction of allergic responses .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility in Listeria monocytogenes . These effects on the biochemical pathways lead to the downstream effects of inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After oral administration, this compound exhibits dose-proportional area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) values, indicating linear pharmacokinetics . The large tissue-to-plasma concentration ratios of this compound suggest considerable tissue distribution .

Result of Action

The molecular and cellular effects of this compound’s action include increased gastric emptying and small intestine transit speed, induction of gastric relaxation, inhibition of chemically induced pain, and potential inhibition of mast cell-dependent smooth muscle contraction of the aorta . This compound also exhibits strong nematocidal activity, showing little cytotoxicity and representing a potential treatment for Strongyloidiasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound’s pharmacokinetic properties may vary between different genders due to differences in metabolic clearance . .

Biochemical Analysis

Biochemical Properties

Corydaline interacts with various enzymes and proteins. It is an inhibitor of acetylcholinesterase (AChE), with an IC50 value of 15 μM . This interaction inhibits the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In animal models, it increases gastric emptying and small intestine transit speed, and induces gastric relaxation . It also inhibits chemically induced pain . Furthermore, it has been found to alleviate MPTP-induced cell damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . It also alleviates Parkinson’s disease by regulating autophagy and GSK-3β phosphorylation .

Temporal Effects in Laboratory Settings

This compound has been observed to have significant effects over time in laboratory settings. It not only significantly accelerates gastric emptying in normal rats but also improves delayed gastric emptying to near-normal levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that there exists cytotoxicity when the concentration of this compound reaches 40 μg/mL. This compound (not exceeding 20 μg/mL) could alleviate MPTP-induced cell damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from palmatine via the action of the enzyme S-adenosyl-L-methionine . The metabolic pathways of this compound also involve various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corydalin can be synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the methylation of isoquinoline compounds under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of Corydalin involves the extraction of the compound from Corydalis tubers. The extraction process includes steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain Corydalin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Corydalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corydalin can yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Corydalin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Corydalin

Corydalin is unique due to its specific combination of biological activities, particularly its strong acetylcholinesterase inhibitory effects and its ability to modulate gastrointestinal functions. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975602
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-69-4, 6018-35-5
Record name Corydaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-298182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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